LL-37 SKE Trifluoroacetate

Description

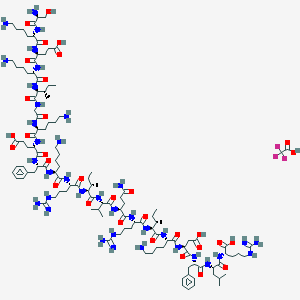

Structure

2D Structure

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N36O30.C2HF3O2/c1-11-67(8)94(153-105(173)77(41-24-29-55-124)139-103(171)81(46-49-90(159)160)144-99(167)74(38-21-26-52-121)138-97(165)72(125)64-156)112(180)136-63-89(158)137-73(37-20-25-51-120)98(166)143-82(47-50-91(161)162)104(172)149-85(60-70-33-16-14-17-34-70)109(177)142-75(39-22-27-53-122)100(168)140-78(42-30-56-133-117(127)128)107(175)155-96(69(10)13-3)115(183)152-93(66(6)7)113(181)146-80(45-48-88(126)157)102(170)141-79(43-31-57-134-118(129)130)106(174)154-95(68(9)12-2)114(182)145-76(40-23-28-54-123)101(169)151-87(62-92(163)164)111(179)150-86(61-71-35-18-15-19-36-71)110(178)148-84(59-65(4)5)108(176)147-83(116(184)185)44-32-58-135-119(131)132;3-2(4,5)1(6)7/h14-19,33-36,65-69,72-87,93-96,156H,11-13,20-32,37-64,120-125H2,1-10H3,(H2,126,157)(H,136,180)(H,137,158)(H,138,165)(H,139,171)(H,140,168)(H,141,170)(H,142,177)(H,143,166)(H,144,167)(H,145,182)(H,146,181)(H,147,176)(H,148,178)(H,149,172)(H,150,179)(H,151,169)(H,152,183)(H,153,173)(H,154,174)(H,155,175)(H,159,160)(H,161,162)(H,163,164)(H,184,185)(H4,127,128,133)(H4,129,130,134)(H4,131,132,135);(H,6,7)/t67-,68-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,93-,94-,95-,96-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZDGTNERISYGN-HYBJOXEYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H205F3N36O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2733.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Characterization Methodologies for Ll 37 Ske Trifluoroacetate

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for LL-37 SKE Trifluoroacetate (B77799)

Solid-Phase Peptide Synthesis (SPPS) allows for the stepwise assembly of amino acids on a solid resin support, simplifying the removal of excess reagents and by-products through simple washing and filtration steps. wikipedia.org The Fmoc/tBu strategy is favored for its use of mild base for Nα-deprotection, which is compatible with a wide range of sensitive amino acid side chains protected by acid-labile groups. nih.govcsic.es

Reagent Selection and Coupling Efficiency in Fmoc/tBu Chemistry

The success of synthesizing a long peptide like LL-37 hinges on achieving near-quantitative yields at each coupling step. wikipedia.org Sub-optimal coupling efficiency leads to the accumulation of deletion sequences, which are difficult to separate from the target peptide. The selection of coupling reagents is therefore critical.

Fmoc/tBu chemistry utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for semi-permanent side-chain protection. csic.esresearchgate.net

The formation of the amide (peptide) bond is facilitated by activating the carboxyl group of the incoming amino acid. creative-peptides.com Common classes of coupling reagents include aminium/uronium and phosphonium (B103445) salts, which offer high efficiency and low racemization rates. jpt.combachem.com For a complex sequence like LL-37, reagents such as HATU, HBTU, and DIC/OxymaPure are frequently employed. researchgate.netjpt.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) are highly efficient uronium-based reagents known for rapid coupling and stable intermediate formation, minimizing side reactions. creative-peptides.combachem.com They are particularly effective for synthesizing long or difficult peptides. creative-peptides.com

DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure (Ethyl cyano(hydroxyimino)acetate) represents a modern carbodiimide-based system. DIC activates the amino acid, while OxymaPure acts as an additive to suppress racemization and improve reaction rates, offering a safer alternative to potentially explosive additives like HOBt. researchgate.netbachem.com

The choice of reagent can be tailored to specific "difficult couplings" within the sequence, which may arise due to steric hindrance or peptide aggregation on the resin. researchgate.net

| Reagent | Class | Key Advantages | Considerations |

|---|---|---|---|

| HATU | Aminium/Uronium Salt | Very high coupling efficiency, low racemization, effective for difficult sequences. bachem.com | Higher cost compared to other reagents. |

| HBTU | Aminium/Uronium Salt | High efficiency, forms stable intermediates, widely used for long peptides. creative-peptides.com | Excess reagent can cap the N-terminus; contains a potentially explosive HOBt moiety. bachem.compeptide.com |

| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, high efficiency, OxymaPure is a safe and effective racemization suppressant. researchgate.netbachem.com | May be slightly slower than uronium salts for some sequences. |

| PyBOP | Phosphonium Salt | Efficient coupling with low racemization; byproducts are less hazardous than those from its predecessor, BOP. peptide.com | More expensive than carbodiimides. jpt.com |

Automated Synthesis Parameters and Scalability Considerations

Automated peptide synthesizers are standard for producing peptides like LL-37. Microwave-assisted SPPS, in particular, has been shown to significantly enhance synthesis efficiency. By using microwave energy to heat the reaction vessel, both deprotection and coupling steps can be accelerated dramatically. researchgate.netunifi.it For instance, Fmoc deprotection can be completed in as little as 2 minutes at 70°C, and coupling reactions can be driven to completion in under 5 minutes. researchgate.net

A study on the microwave-assisted synthesis of LL-37 utilized a Rink amide-ChemMatrix resin, which is specifically designed for synthesizing long and hydrophobic peptides due to its superior swelling properties. researchgate.net The use of specialized resins and optimized heating cycles helps to disrupt on-resin peptide aggregation, a common challenge in long-sequence synthesis. researchgate.net

Scalability presents a significant challenge. While lab-scale synthesis on a 0.1 mmol scale is routine, scaling up to produce gram or kilogram quantities requires re-optimization. researchgate.net Key considerations include:

Reagent Stoichiometry: Maintaining a 5- to 10-fold excess of reagents may become prohibitively expensive at a large scale. unifi.it

Heat Transfer: Uniform heating in large reaction vessels is more difficult to achieve, potentially leading to incomplete reactions or increased side products.

Solvent Use: The volume of solvents, such as the now-restricted DMF, becomes a major environmental and cost concern. unifi.it

Impurity Profile: The accumulation of by-products increases with the number of coupling cycles, making the final purification more complex at a larger scale. wikipedia.org

Cleavage and Deprotection Techniques for Trifluoroacetate Salt Formation

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Fmoc/tBu strategy, this is accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). csic.esgenscript.com.cnthermofisher.com

The process inherently yields the peptide as a trifluoroacetate salt. During cleavage, the highly acidic TFA protonates basic amino acid residues (like Lysine (B10760008) and Arginine) and the N-terminal amino group. The negatively charged trifluoroacetate anions (TFA⁻) then act as counter-ions to balance these positive charges, resulting in the formation of a peptide-TFA salt. genscript.com.cnambiopharm.commdpi.com

This final cleavage is performed using a "cleavage cocktail" containing TFA mixed with scavengers. Scavengers are crucial for quenching the highly reactive cationic species (e.g., t-butyl cations) that are released from the protecting groups. thermofisher.comthermofisher.com Without scavengers, these cations could re-attach to sensitive residues like Tryptophan or Methionine, causing unwanted side products.

| Cocktail Composition | Target Residues/Purpose | Reference |

|---|---|---|

| TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose; TIS reduces Trp and protects against trityl cations. | acs.org |

| TFA / H₂O / Ethanedithiol (EDT) / TIS (94:2.5:2.5:1) | For peptides containing Cys(Trt), Met, and/or Arg. EDT is a potent scavenger. | thermofisher.com |

| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Strong scavenger cocktail for peptides with multiple Arg, Met, or Cys residues. | thermofisher.com |

| TFA / Dichloromethane (DCM) (1:1) | Mild cleavage for acid-sensitive resins, often to release protected peptide fragments. | acs.org |

The cleavage reaction typically proceeds for 2-3 hours at room temperature. thermofisher.com Afterward, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. sigmaaldrich.com

Purification Techniques and Purity Assessment

The crude peptide obtained after cleavage contains the desired product along with various impurities, such as truncated sequences, deletion sequences, and products of side reactions. jpt.com Therefore, a robust purification step is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation and Purity Verification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for both the purification and purity analysis of synthetic peptides. jpt.comalmacgroup.com

Isolation: The crude peptide is dissolved in an aqueous buffer and loaded onto an RP-HPLC column containing a hydrophobic stationary phase (e.g., silica (B1680970) bonded with C18 or C4 alkyl chains). nih.govpeptide.com For a long peptide like LL-37, a C4 or C8 column is often preferred as the lower hydrophobicity can provide better resolution compared to a C18 column. peptide.com The peptide is eluted using a gradient of an organic solvent, typically acetonitrile, in water. Both solvents are usually acidified with 0.1% TFA. peptide.comnih.gov TFA serves as an ion-pairing agent, masking the charge of the peptide and improving peak shape and separation efficiency. mdpi.comnih.gov Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.

Purity Verification: Analytical RP-HPLC is used to determine the purity of the final product. A small sample is injected, and the resulting chromatogram shows peaks corresponding to the target peptide and any impurities. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks detected (typically by UV absorbance at 214-220 nm). jpt.comalmacgroup.com A purity of >95% is common for research-grade peptides. nih.gov Mass spectrometry is used in conjunction with HPLC to confirm that the main peak has the correct molecular weight for LL-37. nih.govresearchgate.net

Counter-Ion Exchange Strategies and Their Impact on Peptide Characteristics

While TFA is invaluable for synthesis and purification, its presence as a counter-ion in the final peptide product can be problematic. Residual TFA can interfere with biological assays, sometimes inhibiting or stimulating cell growth, and can affect the peptide's physicochemical properties. genscript.com.cnmdpi.com Therefore, it is often necessary to exchange the trifluoroacetate for a more biologically compatible counter-ion, such as acetate (B1210297) or chloride. ambiopharm.comgoogle.com

Several strategies exist for counter-ion exchange:

Lyophilization from Acidic Solutions: The simplest method involves dissolving the peptide-TFA salt in a dilute solution of the desired acid (e.g., 0.1 M HCl or 1% acetic acid) and then lyophilizing (freeze-drying) the solution. This process is often repeated several times to ensure complete exchange. peptide.commdpi.com

Ion-Exchange Chromatography: This technique uses a resin with charged functional groups that can exchange with the peptide's counter-ions. libretexts.org For example, the peptide-TFA salt can be passed through a strong anion exchange column pre-equilibrated with acetate. The trifluoroacetate ions bind to the resin, and the peptide elutes as the acetate salt. peptide.com

RP-HPLC with Alternative Mobile Phases: The peptide can be re-purified using an HPLC system with a mobile phase containing the desired counter-ion, such as acetic acid or formic acid, instead of TFA. google.com

The type of counter-ion can have a measurable impact on the peptide's characteristics. For LL-37, it has been shown that different anions can influence its secondary structure. One study found that chloride was less effective at inducing a helical structure in LL-37 compared to other anions, highlighting that the choice of counter-ion can alter the peptide's conformation. nih.gov

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Repetitive Lyophilization | Dissolving the peptide in a dilute solution of the target acid (e.g., HCl, Acetic Acid) and freeze-drying. Repeated 2-3 times. peptide.commdpi.com | Simple, does not require chromatography. | May not be 100% complete; can be time-consuming. |

| Ion-Exchange Chromatography (IEX) | Passing the peptide solution through a column with a resin that exchanges TFA⁻ for the desired ion (e.g., Cl⁻, CH₃COO⁻). peptide.comlibretexts.org | Highly efficient and can achieve complete exchange. | Requires an additional chromatographic step; potential for sample loss. |

| Preparative RP-HPLC | Re-purifying the peptide using a mobile phase containing the desired counter-ion (e.g., 0.1% Acetic Acid). google.com | Combines purification and exchange in one step. | Peak resolution and peptide solubility may be poorer compared to TFA-containing systems. |

Structural and Compositional Elucidation Methods

The precise characterization of LL-37 SKE Trifluoroacetate, a synthetically produced peptide, relies on a suite of advanced analytical techniques. These methods are essential to confirm its primary sequence, three-dimensional structure, conformational dynamics, and quantitative amino acid composition, ensuring the production of a well-defined and active compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Sequence Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary structural verification of synthesized peptides like LL-37. This technique provides a highly accurate measurement of the peptide's mass-to-charge ratio (m/z), which allows for the determination of its molecular weight with exceptional precision (typically within a few parts per million). For LL-37, which has a primary sequence of LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES, the theoretical monoisotopic mass can be calculated and compared against the experimentally determined mass to confirm the correct synthesis. frontiersin.orggenscript.com

Beyond simple molecular weight confirmation, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is used for sequence verification. In this process, the peptide is fragmented in the mass spectrometer, and the resulting fragment ions (b- and y-ions) are analyzed. The mass differences between consecutive fragment ions correspond to specific amino acid residues, allowing for the de novo sequencing of the peptide or confirming that the experimental sequence matches the intended one. Studies have utilized mass spectrometry to identify specific tryptic fragments of LL-37, confirming portions of its sequence and mapping its interactions with other molecules like double-stranded RNA. nih.govnih.gov This level of detail is critical for ensuring that no amino acid deletions, insertions, or unintended modifications occurred during synthesis.

Table 1: Representative HRMS Data for LL-37 Verification

| Parameter | Description | Typical Result for LL-37 |

|---|---|---|

| Theoretical Mass | The calculated monoisotopic mass based on the amino acid sequence (C₂₀₅H₃₄₀N₆₀O₅₃). | ~4493.37 Da |

| Experimental Mass | The mass measured by the HRMS instrument. | Matches theoretical mass within 5 ppm. |

| Tandem MS (MS/MS) | Fragmentation of the parent ion to produce a series of b- and y-ions. | Generates a fragmentation pattern consistent with the known LL-37 sequence. |

| Sequence Coverage | The percentage of the amino acid sequence confirmed by MS/MS fragmentation. | High coverage (>95%) is typically achieved to ensure sequence fidelity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and observing the dynamics of peptides in a solution state that can mimic physiological environments. youtube.com For LL-37, NMR studies have been fundamental in revealing its structural plasticity. While early two-dimensional NMR experiments faced challenges with spectral resolution, the use of 13C and 15N isotopic labeling combined with three-dimensional triple-resonance NMR spectroscopy has yielded high-quality structures. rcsb.org

These studies have shown that LL-37 is largely unstructured or in a random coil conformation in simple aqueous solutions. nih.gov However, in membrane-mimicking environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS) micelles, it adopts a distinct, amphipathic α-helical structure. rcsb.orgnih.govacs.org The structure is often described as a "helix-break-helix" or "curved amphipathic helix-bend-helix" motif, typically spanning residues 2-31, with a flexible or disordered C-terminal tail. rcsb.orgacs.org The bend is located around residues Gly-14 to Glu-16. rcsb.org NMR has also been instrumental in identifying the minimal active fragments of LL-37, such as the KR-12 peptide (residues 18-29), which forms a short, amphipathic helix. rcsb.orgacs.org

| C-Terminus | 32-37 | Solution NMR | Unstructured and solvent-exposed tail | nih.govacs.org |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method used to analyze the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.

Numerous studies have employed CD spectroscopy to characterize LL-37. These analyses consistently show that the peptide exhibits a random coil conformation in pure water or low ionic strength buffers, indicated by a single strong minimum around 200 nm. nih.govresearchgate.netnih.gov Upon introduction of a structure-inducing environment—such as organic solvents like trifluoroethanol (TFE), lipid vesicles, or detergent micelles—the CD spectrum of LL-37 transforms dramatically. nih.govresearchgate.net It displays the characteristic signature of an α-helical structure, with a positive peak around 195 nm and two negative peaks (minima) at approximately 208 nm and 222 nm. nih.govfrontiersin.org

Interestingly, the presence of certain anions, including the trifluoroacetate counter-ion, can itself induce helicity even in the absence of membranes. researchgate.net The degree of α-helicity has been shown to be dependent on peptide concentration and is often correlated with the peptide's biological activity. researchgate.netnih.gov

Table 3: Typical CD Spectroscopy Results for LL-37

| Solvent/Environment | Observed Secondary Structure | Characteristic CD Signal | Citation |

|---|---|---|---|

| Water / PBS Buffer | Random Coil | Strong minimum near 200 nm | nih.govnih.gov |

| TFE / DPC Micelles | α-Helix | Maxima ~195 nm, Minima ~208 & 222 nm | nih.govresearchgate.net |

| Anionic Vesicles (POPG) | α-Helix | Enhanced double minima at 208 & 222 nm | researchgate.netresearchgate.net |

| Aqueous solution with 15 mM Trifluoroacetate | α-Helix | Induction of helical structure | researchgate.net |

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Determination in Relevant Environments

While NMR provides solution-state structures, X-ray crystallography offers atomic-resolution insights into the solid-state structure of molecules. Crystallographic studies of full-length LL-37 and its fragments have revealed a remarkable capacity for self-assembly into various oligomeric forms. The crystal structure of LL-37 shows that it can form antiparallel helical dimers which then arrange into higher-order structures. rcsb.orgresearchgate.net

Depending on the crystallization conditions, particularly the presence or absence of detergents that mimic membrane environments, LL-37 has been observed to form dimers, tetrameric channels, and even elongated, fibril-like polymers. researchgate.netnih.govrcsb.org For example, the crystal structure of the active core fragment, LL-37(17-29), revealed a self-assembly of amphipathic helices into a densely packed, hexameric fibril with a central pore. nih.gov These structures provide plausible models for how the peptide might interact with and disrupt bacterial membranes.

Cryo-electron microscopy (Cryo-EM) complements crystallography by allowing the visualization of these assemblies in a near-native, hydrated state. Cryo-EM studies have confirmed that LL-37 fragments can form wide, ribbon-like fibrils in solution and have shown these structures interacting with bacterial cells. nih.govbiorxiv.org

Table 4: High-Resolution Structural Data for LL-37 and its Fragments

| Technique | Peptide Form | Key Structural Finding | PDB ID | Citation |

|---|---|---|---|---|

| X-ray Crystallography | Full-length LL-37 | Dimer of anti-parallel helices | 5NNM | rcsb.orgresearchgate.net |

| X-ray Crystallography | Full-length LL-37 | Tetrameric channel conformation | 7PDC / 5NNT | nih.govrcsb.org |

| X-ray Crystallography | LL-37(17-29) | Hexameric fibril with central pore | 6HFF | nih.gov |

| Cryo-Electron Microscopy | LL-37(17-29) | Wide, ribbon-like thermostable fibrils | N/A | nih.govbiorxiv.org |

Amino Acid Analysis for Quantitative Compositional Verification

Amino acid analysis (AAA) is a fundamental biochemical technique used to determine the absolute amino acid composition of a peptide. For a synthetic peptide like this compound, AAA serves as a crucial quality control step to provide quantitative compositional verification.

The procedure involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6M HCl) at high temperatures. The resulting amino acid mixture is then separated, identified, and quantified, usually by ion-exchange chromatography or reversed-phase HPLC followed by post-column derivatization and detection.

The experimental results from AAA, which give the molar ratio of each amino acid, are compared against the theoretical composition derived from the known sequence of LL-37. This comparison confirms the presence of all expected amino acids in the correct proportions and verifies the peptide concentration in a given sample. This ensures that the synthesized product is not only the correct molecule but is also of the stated quantity, which is vital for reproducible downstream experiments.

Table 5: Theoretical Amino Acid Composition of LL-37

| Amino Acid | Count | Molar Ratio (Theoretical) |

|---|---|---|

| Aspartic Acid (D) | 2 | 5.4% |

| Glutamic Acid (E) | 3 | 8.1% |

| Arginine (R) | 5 | 13.5% |

| Glycine (G) | 2 | 5.4% |

| Isoleucine (I) | 3 | 8.1% |

| Leucine (B10760876) (L) | 6 | 16.2% |

| Lysine (K) | 5 | 13.5% |

| Phenylalanine (F) | 4 | 10.8% |

| Proline (P) | 1 | 2.7% |

| Serine (S) | 2 | 5.4% |

| Threonine (T) | 1 | 2.7% |

| Valine (V) | 2 | 5.4% |

| Total | 37 | 100% |

Molecular Mechanisms of Action of Ll 37 Ske Trifluoroacetate

Mechanisms of Antimicrobial Action

LL-37's antimicrobial effects are mediated through both direct and indirect pathways. nih.gov The direct action involves the disruption of microbial integrity, while indirect mechanisms include the modulation of the host's immune response. nih.govmdpi.com This article will focus on the direct molecular mechanisms employed by LL-37 to eliminate microbial threats.

The primary and most well-characterized mechanism of LL-37's antimicrobial activity is its interaction with and disruption of microbial cell membranes. nih.govyoutube.com As a cationic and amphipathic peptide, LL-37 is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govyoutube.comnih.gov This initial binding is a critical step that precedes membrane permeabilization and subsequent cell death.

Following the initial electrostatic attraction, LL-37's hydrophobic residues facilitate its insertion into the lipid bilayer, leading to membrane destabilization and permeabilization through several proposed models. nih.govyoutube.com The specific mechanism can depend on factors like the peptide concentration and the composition of the target membrane. mdpi.com The three predominant models are the barrel-stave, toroidal pore, and carpet models.

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a transmembrane pore. The hydrophobic regions of the peptides face the lipid acyl chains of the membrane, while the hydrophilic regions line the aqueous channel.

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the formation of a transmembrane channel. However, in this configuration, the peptides and the associated lipid monolayers bend continuously, creating a pore where the water core is lined by both the hydrophilic faces of the peptides and the head groups of the lipid molecules. mdpi.com This results in a significant disruption of the membrane structure.

Carpet Model: In the carpet model, the peptides accumulate on the surface of the microbial membrane, forming a layer that resembles a "carpet." nih.govmdpi.com Once a critical threshold concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures, without forming discrete, stable pores. nih.govnih.gov Evidence suggests that LL-37 may act via a carpet-type mechanism, orienting parallel to the bilayer surface before causing disruption. nih.govresearchgate.net

Table 1: Comparison of Membrane Permeabilization Models for LL-37

| Model | Peptide Orientation | Membrane Interaction | Pore Structure |

|---|---|---|---|

| Barrel-Stave | Perpendicular to the membrane | Peptides aggregate and insert into the lipid core. | Hydrophilic peptide faces form the pore lining. |

| Toroidal Pore | Perpendicular to the membrane | Peptides insert and induce lipid head groups to bend inward, lining the pore. | Lined by both peptides and lipid head groups. |

| Carpet | Parallel to the membrane surface | Peptides accumulate on the membrane surface, disrupting it like a detergent. | No stable pore; leads to membrane micellization. |

LL-37's interaction with the microbial membrane significantly alters its physical properties, leading to a loss of both fluidity and integrity. The peptide's insertion into the lipid bilayer disrupts the organized packing of phospholipid molecules. mdpi.comresearchgate.net This disturbance increases the permeability of the membrane, causing the leakage of essential intracellular contents, such as ions and metabolites, and ultimately leads to cell death. youtube.com Studies have shown that LL-37 can cause substantial disorder in the lipid bilayer structure, an effect that is directly related to its ability to induce leakage from model vesicles. nih.gov The binding of LL-37 to the membrane can also lead to a thinning of the bilayer, further compromising its barrier function. nih.gov

A critical function of LL-37, particularly against Gram-negative bacteria, is its ability to bind to and neutralize lipopolysaccharide (LPS), also known as endotoxin (B1171834). nih.govnih.gov LPS is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. nih.gov LL-37's high affinity for the lipid A portion of LPS is crucial for both disrupting the outer membrane and preventing the toxic inflammatory cascade induced by LPS in the host. nih.govnih.gov

The neutralization of LPS by LL-37 is thought to occur through several mechanisms:

Direct Binding and Sequestration: LL-37 binds directly to LPS molecules, preventing them from interacting with host receptors like CD14 and the Toll-like receptor 4 (TLR4) complex. peptidesciences.comnih.gov This sequestration effectively detoxifies the LPS.

Disaggregation of LPS Oligomers: LL-37 can break down large LPS aggregates into smaller, less active forms. This dissociation prevents the efficient binding of LPS to its primary receptors. nih.gov

Competitive Binding to Receptors: Some evidence suggests that LL-37 may also bind directly to the LPS receptor CD14, competitively inhibiting the binding of the LPS molecule itself. nih.gov

By neutralizing LPS, LL-37 not only facilitates the killing of bacteria but also mitigates the harmful inflammatory response that characterizes bacterial sepsis. nih.gov

Table 2: Mechanisms of LL-37 LPS Neutralization

| Mechanism | Description | Outcome |

|---|---|---|

| Direct Binding | LL-37 electrostatically binds to the negatively charged lipid A moiety of LPS. nih.gov | Prevents LPS from engaging with host receptors (e.g., CD14/TLR4). |

| Disaggregation | The peptide dissociates large, active LPS aggregates into smaller units. nih.gov | Reduces the ability of LPS to activate host immune cells. |

| Receptor Competition | LL-37 may bind to the host cell receptor CD14. nih.gov | Competitively blocks the binding site for LPS. |

Beyond its potent membrane-disrupting capabilities, LL-37 can translocate across the microbial membrane to engage with various intracellular targets. nih.govnih.gov This ability to interfere with fundamental cellular processes represents a second major facet of its antimicrobial action, ensuring bacterial death even if the initial membrane damage is not immediately lethal.

Once inside the bacterial cytoplasm, LL-37 can interact with anionic molecules such as nucleic acids. youtube.com The peptide has been shown to bind to both DNA and RNA. nih.govfrontiersin.org This interaction can physically obstruct the cellular machinery responsible for replication and transcription, thereby inhibiting the synthesis of new DNA and RNA. nih.gov By halting these essential processes, LL-37 effectively stops bacterial growth and proliferation. It has been demonstrated that LL-37 can form complexes with bacterial DNA, and these complexes can be internalized by host cells, suggesting a complex interplay between the peptide, bacterial components, and the host immune system. nih.govresearchgate.net The binding to nucleic acids is another key intracellular mechanism that contributes to the broad-spectrum bactericidal activity of LL-37. youtube.com

Intracellular Targets and Metabolic Pathway Disruption in Microorganisms

Disruption of Protein Synthesis and Enzymatic Activity

Beyond its well-documented ability to disrupt microbial membranes, LL-37 can permeate the bacterial cell to interfere with essential intracellular processes, including protein synthesis and enzymatic functions. nih.govyoutube.com Once inside the bacterium, LL-37 can interact with intracellular targets such as DNA and proteins, disrupting vital cellular activities. youtube.com

While direct inhibition of specific bacterial enzymes by LL-37 is an area of ongoing research, the peptide's interaction with bacterial proteases is notable. Some bacteria have developed resistance mechanisms involving the secretion of enzymes, such as metalloproteases, that can degrade LL-37. nih.gov This antagonistic relationship underscores the interaction between the peptide and bacterial enzymes, highlighting enzymatic activity as a critical battleground in the host-pathogen interface. nih.gov

Modulation of Microbial Gene Expression Profiles

LL-37 exerts significant pressure on bacteria, prompting adaptive responses that involve the modulation of gene expression. Instead of being a passive target, many bacteria actively alter their transcriptional profiles upon exposure to the peptide. In some cases, this leads to an upregulation of virulence-encoding genes as a defense mechanism. nih.gov For instance, pathogens can increase the expression of toxins and enzymes like SpeB, streptokinase, and various secretory proteins to evade the effects of LL-37. nih.gov

A well-documented example of this modulation is seen in Pseudomonas aeruginosa, where LL-37 can disrupt MucA, a negative regulator of the alginate biosynthesis operon. nih.gov This disruption leads to the overproduction of alginate, a key component of the biofilm matrix that protects the bacteria. nih.gov Conversely, LL-37 can also have a suppressive effect on gene expression, particularly those related to biofilm formation. In bacteria such as Enterococcus faecalis, peptides like LL-37 have been shown to inhibit biofilm-related gene expression, especially during the initial stages of colonization. mdpi.commdpi.com

Table 1: Examples of Microbial Gene Expression Modulation by LL-37

| Bacterium | Modulated Gene/Factor | Outcome | Reference(s) |

| Pseudomonas aeruginosa | MucA (regulator) | Disruption leads to increased alginate production (biofilm) | nih.gov |

| Pseudomonas aeruginosa | Biofilm-related genes | Suppression of gene expression, preventing biofilm formation | mdpi.com |

| Group A Streptococcus | Virulence factors (e.g., SpeB) | Upregulation of expression as an evasion tactic | nih.gov |

| Enterococcus faecalis | Biofilm-related genes | Inhibition of expression, particularly in early stages | mdpi.com |

Induction of Microbial Apoptosis-like Mechanisms

The primary mechanism by which LL-37 kills microbes is through the physical disruption and permeabilization of their cellular membranes, leading to cell lysis and death. youtube.comnih.govpeptidesciences.com However, the peptide is also deeply involved in programmed cell death pathways, particularly in host cells. nih.govnih.gov

LL-37 is a known inducer of apoptosis in various eukaryotic cells, and this effect is often context-dependent. nih.govnih.gov For example, it can synergistically promote the apoptosis of airway epithelial cells when they are infected with P. aeruginosa; this effect involves the activation of caspases, which does not occur with either the peptide or the bacteria alone. nih.gov In other contexts, LL-37 induces a caspase-independent form of apoptosis in host cells, which is mediated by the release of apoptosis-inducing factor (AIF) from mitochondria. nih.govlu.se Research shows that LL-37 can be rapidly internalized by host cells, accumulate in mitochondria, and trigger the release of pro-apoptotic factors like AIF and cytochrome C. lu.sedovepress.com

While the induction of apoptosis in host cells is well-established, the direct triggering of a similar programmed, apoptosis-like death cascade within bacteria is less characterized. The rapid lytic death caused by membrane disruption is the more predominantly described antimicrobial action. asm.org The leakage of microbial contents following this lysis, however, can act as a danger signal that triggers inflammatory and apoptotic responses in nearby host immune cells. asm.org

Immunomodulatory Mechanisms in Preclinical Cellular and Animal Models

LL-37 is a potent immunomodulator that orchestrates the host's immune response through direct interactions with various cell surface receptors on immune and epithelial cells. nih.gov These interactions trigger complex signaling cascades that influence cell migration, inflammation, and pathogen clearance.

Receptor-Mediated Signaling Pathways

The peptide's ability to influence a wide array of immune functions stems from its capacity to engage with multiple, structurally distinct receptor types. nih.gov This includes G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Formyl Peptide Receptor (FPR) Family Activation (e.g., FPR2/FPRL1)

One of the most significant receptors for LL-37 is the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). researchgate.netresearchgate.netmdpi.com This G protein-coupled receptor is expressed on various leukocytes, including neutrophils, monocytes, and T lymphocytes. researchgate.netmdpi.com LL-37 acts as a potent chemoattractant for these cells by activating FPR2/FPRL1. researchgate.netmdpi.com This activation results in a signaling cascade that leads to directional cell migration (chemotaxis), enabling the recruitment of key immune cells to sites of infection or injury. researchgate.netmdpi.com

Activation of FPR2/FPRL1 by LL-37 also promotes other crucial immune functions, such as enhanced phagocytosis and the release of reactive oxygen species, which contribute to antimicrobial immunity. researchgate.netmdpi.com Studies using human embryonic kidney cells transfected to express FPR2/FPRL1 confirmed that LL-37 specifically interacts with this receptor to induce intracellular calcium mobilization, a key step in cell activation. researchgate.netmdpi.com

Purinergic Receptor (P2X7R) Engagement

LL-37 also modulates immune responses through its interaction with the Purinergic Receptor P2X7 (P2X7R), a ligand-gated ion channel. youtube.comnih.govnih.gov This receptor is highly expressed on hematopoietic cells, such as macrophages, and plays a role in inflammation and cell death. nih.gov

Engagement of P2X7R by LL-37 can trigger several downstream effects. In human monocytes and fibroblasts, this interaction has been shown to mediate the production of pro-inflammatory molecules like Interleukin-1β (IL-1β) and Interleukin-8. nih.gov Furthermore, LL-37 can synergize with other P2X7R agonists to enhance the receptor's channel and pore-forming functions, leading to calcium influx and the uptake of molecules from the extracellular environment. youtube.comnih.gov The internalization of LL-37 itself by human macrophages is dependent on P2X7R, a process that is linked to clathrin-mediated endocytosis and promotes the clearance of intracellular pathogens. nih.gov The activity of LL-37 via P2X7R is blocked by specific receptor antagonists, confirming the essential role of this receptor in the peptide's signaling pathway. youtube.comnih.gov

Table 2: Receptor-Mediated Signaling of LL-37

| Receptor | Receptor Family | Key Cell Types | Downstream Effects | Reference(s) |

| FPR2/FPRL1 | G Protein-Coupled Receptor (GPCR) | Neutrophils, Monocytes, T Cells, Keratinocytes | Chemotaxis, Ca²+ mobilization, enhanced phagocytosis | peptidesciences.com, researchgate.net, researchgate.net, mdpi.com, mdpi.com |

| P2X7R | Ligand-Gated Ion Channel | Macrophages, Monocytes, Fibroblasts | IL-1β production, Ca²+ influx, peptide internalization, pore formation | nih.gov, youtube.com, nih.gov, peptidesciences.com |

Epidermal Growth Factor Receptor (EGFR) Transactivation

LL-37 is a potent inducer of cell migration, particularly in keratinocytes, a process crucial for wound healing. nih.gov This migratory effect is not direct but is mediated through the transactivation of the Epidermal Growth Factor Receptor (EGFR). Research has shown that LL-37 stimulates the phosphorylation of EGFR, a key step in its activation. nih.gov

The mechanism of EGFR transactivation by LL-37 involves the release of heparin-binding EGF-like growth factor (HB-EGF), a ligand for EGFR. nih.gov This process is dependent on the activation of a G-protein coupled receptor by LL-37. nih.gov The subsequent binding of HB-EGF to EGFR initiates downstream signaling cascades. One of the critical pathways activated downstream of EGFR is the STAT3 pathway, which has been shown to be essential for LL-37-induced keratinocyte migration. nih.gov The involvement of this pathway is confirmed by experiments where the inhibition of various components of the EGFR signaling cascade, including EGFR itself and STAT3, abolishes the migratory response of keratinocytes to LL-37. nih.gov

Furthermore, the signaling is modulated by negative feedback regulators. The Suppressor of Cytokine Signaling (SOCS) proteins, specifically SOCS1 and SOCS3, have been identified as inhibitors of LL-37-induced keratinocyte migration by negatively regulating the STAT3 pathway. nih.gov

Table 1: Key Findings on LL-37-Mediated EGFR Transactivation

| Finding | Experimental Evidence | Reference |

|---|---|---|

| LL-37 induces keratinocyte migration. | Boyden chamber assays showed maximal migration at 1 µg/ml LL-37. | nih.gov |

| LL-37 leads to EGFR phosphorylation. | Western blot analysis detected EGFR phosphorylation within 10 minutes of LL-37 stimulation. | nih.gov |

| EGFR transactivation is mediated by HB-EGF. | Inhibitors of HB-EGF shedding and EGFR blocked LL-37-induced migration. | nih.gov |

| The STAT3 pathway is crucial for migration. | Inhibition of STAT3 or its upstream activators blocked LL-37-induced keratinocyte migration. | nih.gov |

| SOCS1 and SOCS3 negatively regulate the process. | Transfection with SOCS1 or SOCS3 abolished LL-37-induced keratinocyte migration. | nih.gov |

Toll-like Receptor (TLR) Modulation (e.g., TLR2, TLR4, TLR7, TLR9)

LL-37 exhibits a complex and context-dependent modulation of Toll-like Receptor (TLR) signaling. TLRs are critical for the recognition of pathogen-associated molecular patterns (PAMPs). LL-37 can either enhance or suppress TLR-mediated inflammatory responses.

The peptide has been shown to directly bind to TLR ligands, such as lipopolysaccharide (LPS), the ligand for TLR4. This interaction can lead to the neutralization of LPS and a subsequent reduction in pro-inflammatory cytokine production by immune cells like monocytes and neutrophils. nih.govresearchgate.net Specifically, LL-37 can inhibit the release of TNF-α from LPS-stimulated monocytic cells. researchgate.net This anti-inflammatory effect is, at least in part, mediated by the inhibition of the NF-κB signaling pathway. researchgate.net

Conversely, LL-37 can also act as a delivery vehicle for nucleic acids, potentiating the activation of intracellular TLRs. For instance, LL-37 can form complexes with self-DNA and transport it into the endosomal compartments of plasmacytoid dendritic cells (pDCs), leading to the activation of TLR9 and the production of type I interferons. nih.gov A similar mechanism has been described for RNA and TLR7. nih.gov This activity highlights LL-37's role in bridging innate and adaptive immunity, but also its potential contribution to autoimmune conditions.

Furthermore, LL-37 can modulate the expression of TLRs on the surface of immune cells. In mast cells, LL-37 has been shown to upregulate the cell surface expression of TLR2 and TLR4, and the intracellular expression of TLR9. nih.gov This suggests that LL-37 can enhance the capacity of these cells to detect and respond to microbial threats. nih.gov The modulation of TLR expression by LL-37 can be influenced by both the formyl peptide receptor 2 (FPR2) and EGFR signaling pathways. nih.gov

Table 2: Modulation of TLR Signaling by LL-37

| TLR | Effect of LL-37 | Mechanism | Cell Type | Reference |

|---|---|---|---|---|

| TLR2 | Upregulation of cell surface expression | Translocation from intracellular stores | Mast cells | nih.gov |

| TLR4 | Inhibition of LPS-induced signaling; Upregulation of cell surface expression | Direct binding to LPS; Translocation from intracellular stores | Monocytes, Neutrophils, Mast cells | nih.govresearchgate.netnih.gov |

| TLR7 | Enhancement of signaling | Complex formation with RNA, facilitating endosomal delivery | Plasmacytoid dendritic cells | nih.gov |

| TLR9 | Enhancement of signaling; Upregulation of expression | Complex formation with DNA, facilitating endosomal delivery; Increased expression | Plasmacytoid dendritic cells, Mast cells | nih.govnih.gov |

Modulation of Cytokine and Chemokine Networks

LL-37 is a key regulator of cytokine and chemokine production, thereby orchestrating the nature and magnitude of the immune response. Its effects can be either pro-inflammatory or anti-inflammatory depending on the cellular context and the presence of other stimuli.

The influence of LL-37 on pro-inflammatory cytokines is multifaceted. In certain contexts, LL-37 can suppress the production of these key inflammatory mediators. For example, it has been demonstrated to inhibit the release of TNF-α, IL-1β, and IL-6 from neutrophils stimulated with LPS. nih.gov This inhibitory effect is dose-dependent and suggests a role for LL-37 in dampening excessive inflammation during bacterial infections. nih.gov In macrophages, LL-37 can attenuate the production of TNF-α and IL-6 induced by lipoteichoic acid (LTA), a component of Gram-positive bacteria. nih.gov

Conversely, under different conditions, LL-37 can induce the expression of pro-inflammatory cytokines. For instance, in human peripheral blood mononuclear cells (PBMCs), LL-37 has been shown to induce the production of IL-6. researchgate.net It can also synergize with IL-1β to augment immune responses. nih.gov This dual regulatory capacity allows LL-37 to fine-tune the inflammatory response, promoting it when necessary for host defense and suppressing it to prevent tissue damage.

LL-37 is a potent chemoattractant for a variety of immune cells, thereby playing a pivotal role in their recruitment to sites of infection and inflammation. nih.gov This chemotactic activity is crucial for initiating an effective immune response. LL-37 has been shown to induce the migration of neutrophils, monocytes, and T cells. nih.govnih.gov

The mechanism of LL-37-induced chemotaxis often involves the formyl peptide receptor-like 1 (FPRL1), a G-protein coupled receptor expressed on these immune cells. nih.govnih.gov By binding to FPRL1, LL-37 triggers intracellular signaling pathways that lead to directional cell movement. nih.gov In addition to its direct chemotactic effects, LL-37 can also induce the production of chemokines, which are small cytokines that specialize in attracting immune cells. For example, LL-37 can upregulate the expression of chemokines such as IL-8 (CXCL8) and monocyte chemoattractant protein-1 (MCP-1/CCL2) in various cell types, further amplifying the recruitment of immune cells to the site of inflammation. nih.govresearchgate.net

Table 3: Chemotactic and Migratory Effects of LL-37

| Immune Cell Type | Effect | Mediating Receptor/Molecule | Reference |

|---|---|---|---|

| Neutrophils | Chemotaxis | FPRL1 | nih.govnih.gov |

| Monocytes | Chemotaxis | FPRL1 | nih.govnih.gov |

| T cells | Chemotaxis | FPRL1 | nih.govnih.gov |

| Mast cells | Chemotaxis | G-protein coupled receptor | nih.gov |

Influence on Innate Immune Cell Functions

Beyond chemotaxis and cytokine modulation, LL-37 directly influences a range of functions of innate immune cells. In neutrophils, the primary producers of LL-37, the peptide can induce the production of reactive oxygen species (ROS) and enhance the engulfment of bacteria. nih.gov This suggests that LL-37 can boost the microbicidal activities of neutrophils.

LL-37 also plays a significant role in the differentiation and activation of monocytes and macrophages. It can promote the differentiation of monocytes into dendritic cells (DCs), which are key antigen-presenting cells that bridge innate and adaptive immunity. nih.gov Furthermore, LL-37 can influence macrophage polarization, directing them towards a pro-inflammatory M1 phenotype, which is important for pathogen clearance. nih.gov However, in other contexts, it has been shown to promote an M2 phenotype, which is associated with tissue repair. nih.gov This highlights the peptide's versatility in shaping the immune response according to the specific microenvironment.

In mast cells, LL-37 can trigger degranulation, leading to the release of a host of inflammatory mediators, including histamine (B1213489) and prostaglandins. nih.gov This activation of mast cells contributes to the early inflammatory response to infection or injury.

Macrophage Activation, Polarization, and Phagocytosis

LL-37 demonstrates a complex and context-dependent influence on macrophage functions, encompassing activation, polarization, and phagocytic capabilities. It can exert both pro- and anti-inflammatory effects. researchgate.net For instance, LL-37 has been shown to reduce the production of pro-inflammatory molecules like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO) by M1-polarized bone marrow-derived macrophages (BMDMs). researchgate.net However, this anti-inflammatory modulation does not compromise the primary functions of these cells; the ability of M1-polarized BMDMs to phagocytose and kill bacteria remains intact. researchgate.net Similarly, LL-37 does not interfere with the capacity of M2-polarized macrophages to clear apoptotic neutrophils. researchgate.net

A key function of LL-37 is its ability to enhance the phagocytic capacity of macrophages. It promotes the uptake of both IgG-opsonized Gram-negative and Gram-positive bacteria in a dose- and time-dependent manner. nih.govscilit.com This enhancement extends to non-opsonized bacteria like Escherichia coli. nih.govscilit.com Mechanistically, this is achieved by upregulating the expression of several key surface receptors on macrophages. nih.govscilit.com The signaling pathways involved include the Formyl Peptide Receptor 2 (FPR2/ALX) and Toll-like Receptor 4 (TLR4). nih.govscilit.com In certain contexts, such as in models of sepsis, LL-37 can inhibit macrophage pyroptosis, a form of inflammatory cell death, by neutralizing lipopolysaccharide (LPS) and inhibiting the P2X7 receptor's response to ATP. caymanchem.comnih.govplos.org

| Effect of LL-37 on Macrophages | Mechanism / Observation | References |

| Polarization | Reduces TNF-α and NO in M1-BMDMs. | researchgate.net |

| No effect on arginase activity in M2-BMDMs. | researchgate.net | |

| Phagocytosis | Enhances phagocytosis of IgG-opsonized and non-opsonized bacteria. | nih.govscilit.com |

| Upregulates expression of FcγRs, TLR4, and CD14. | nih.govscilit.com | |

| Mediated through FPR2/ALX and TLR4 signaling. | nih.govscilit.com | |

| Cell Survival | Inhibits pyroptosis in response to septic stimuli. | caymanchem.comnih.govplos.org |

Dendritic Cell Maturation and Antigen Presentation

LL-37 plays a significant role in shaping the adaptive immune response by influencing dendritic cell (DC) maturation and function. The peptide can be utilized in ex-vivo culture systems to generate DCs optimized for immunotherapy. nih.govnih.gov When added to DC cultures, LL-37 promotes the expansion and differentiation of cells that exhibit key features of the CD103+/CD141+ DC subset, which is critical for priming antitumor T-cell responses. nih.gov

These LL-37-matured DCs (LL-37-DC) display an enhanced functional profile. They show increased co-stimulatory capacity, marked by a strong upregulation of the CD86 molecule. nih.govnih.gov Furthermore, LL-37-DCs upregulate the chemokine receptor CCR7, which is essential for their migration to lymph nodes where they can present antigens to T cells. nih.govnih.gov This enhanced migratory and co-stimulatory function translates to a more potent T-cell response. In vitro and in vivo studies have demonstrated that LL-37-DCs are superior at enhancing the proliferation, activation, and cytokine production of CD8+ T cells. nih.gov In a murine model of squamous cell carcinoma, tumor antigen-presenting LL-37-DCs led to increased migration of activated CD8+ T cells into the tumor and resulted in tumor regression. nih.gov

| Effect of LL-37 on Dendritic Cells | Mechanism / Observation | References |

| Differentiation | Promotes differentiation into CD103+/CD141+ like subsets. | nih.gov |

| Maturation | Upregulates co-stimulatory molecule CD86. | nih.govnih.gov |

| Migration | Increases expression of the chemokine receptor CCR7. | nih.govnih.gov |

| Antigen Presentation | Enhances cross-presentation capacity. | nih.gov |

| T-Cell Activation | Boosts proliferation and cytokine production in CD8+ T cells. | nih.gov |

Neutrophil Degranulation and Neutrophil Extracellular Trap (NET) Formation

LL-37 is intimately involved in the function of neutrophils, particularly in the formation of Neutrophil Extracellular Traps (NETs), a crucial defense mechanism against pathogens. nih.govnih.gov NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that trap and kill microorganisms. LL-37 significantly facilitates NET formation, a process known as NETosis. nih.gov It can induce NETs on its own and also works in concert with classical inducers like Phorbol Myristate Acetate (B1210297) (PMA) or bacteria such as Staphylococcus aureus. nih.gov

The mechanism of action appears to be linked to the peptide's hydrophobic properties and its affinity for phospholipid membranes. nih.govnih.gov Confocal fluorescence microscopy has visualized the translocation of LL-37 towards the neutrophil nucleus, where it is believed to contribute to the disruption of the nuclear membrane, a critical and irreversible step in NETosis. nih.govnih.gov Upon the release of the chromatin fibers, the cationic LL-37 peptide decorates the negatively charged DNA backbone of the NETs. nih.gov This association serves a protective role for the NETs, rendering them resistant to degradation by bacterial nucleases, thereby prolonging their antimicrobial activity at the site of infection. nih.gov

Keratinocyte Activation and Epithelial Barrier Function

LL-37 is a key regulator of the cutaneous barrier, influencing keratinocyte behavior to strengthen the skin's defense system. Following skin injury, LL-37 is upregulated in keratinocytes. nih.gov The peptide directly enhances the physical barrier of the epidermis by modulating the expression and localization of tight junction (TJ) proteins. nih.gov Studies show that LL-37 selectively increases the expression of several claudin proteins and occludin, and promotes their proper distribution at the cell membrane. nih.gov This reinforcement of the TJ network results in increased transepithelial electrical resistance and a reduction in the paracellular permeability of keratinocyte layers. nih.gov

The signaling pathways underpinning this effect are complex, involving the activation of Rac1, atypical protein kinase C (aPKC), glycogen (B147801) synthase kinase-3 (GSK-3), and the PI3K pathway. nih.gov More recently, autophagy has been identified as another mechanism through which LL-37 fortifies the epithelial barrier. nih.gov LL-37 activates autophagy in human keratinocytes, and the inhibition of this process negates the peptide's ability to improve tight junction barrier function. nih.gov This indicates a direct link between LL-37-induced autophagy and the enhancement of the skin's physical integrity. nih.gov

Angiogenesis and Wound Healing Promotion at the Molecular and Cellular Level

LL-37 is a potent pro-angiogenic factor, playing a direct role in the formation of new blood vessels, a process essential for wound healing and tissue repair. nih.govnih.govuminho.pt It directly activates endothelial cells, stimulating their proliferation, migration, and differentiation into capillary-like structures in three-dimensional matrix assays. nih.govuminho.pt This angiogenic activity is mediated, at least in part, through the Formyl Peptide Receptor-Like 1 (FPRL1), which is expressed on endothelial cells. nih.gov

The significance of this function is highlighted in in vivo models. Topical application of LL-37 on wounds has been shown to significantly increase vascularization and promote re-epithelialization, leading to accelerated healing. nih.govuminho.pt Conversely, mice lacking the murine homolog of LL-37, CRAMP, exhibit impaired neovascularization during cutaneous wound repair, confirming the peptide's crucial role in this process. nih.gov In addition to its direct effects on endothelial cells, LL-37 can indirectly promote angiogenesis by acting as a chemoattractant for neutrophils and monocytes, which are themselves reservoirs of angiogenic factors that they release upon activation at the wound site. nih.gov

| Pro-Angiogenic Activity of LL-37 | Cellular/Molecular Finding | References |

| Endothelial Cell Activation | Induces proliferation and migration. | nih.gov |

| Tube Formation | Promotes the formation of capillary-like structures in vitro. | nih.govuminho.pt |

| Receptor Signaling | Mediated by Formyl Peptide Receptor-Like 1 (FPRL1). | nih.gov |

| In Vivo Neovascularization | Increases blood vessel formation in wound healing models. | nih.govnih.govuminho.pt |

| Leukocyte Chemoattraction | Attracts neutrophils and monocytes, which release angiogenic factors. | nih.gov |

Autophagy Modulation in Host Cells

LL-37 has emerged as a significant modulator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins. Its effects on autophagy vary depending on the cell type and its physiological state. In human keratinocytes, LL-37 is an activator of autophagy. nih.gov This activation is a key mechanism by which the peptide enhances the skin's barrier function. The signaling cascade involves the P2X₇ receptor and the AMPK, ULK1, mTOR, and MAPK pathways. nih.gov

In endothelial cells, LL-37 also induces autophagy. nih.gov However, the outcome is critically dependent on the health of the cell's autophagic machinery. In healthy endothelial cells, autophagy helps manage the peptide's presence. In contrast, in autophagy-dysfunctional endothelial cells, the degradation of LL-37 is impaired, leading to the formation of protein aggregates and the induction of cell death. nih.gov This suggests a potential adverse role for LL-37 in pathologies characterized by dysfunctional autophagy, such as advanced atherosclerosis. nih.gov Furthermore, in certain cancer cell lines, including those from colon, glioblastoma, and gastric cancers, the induction of autophagy by LL-37 is part of its tumor-suppressive mechanism. nih.gov

Anticancer Mechanisms in Preclinical Cell Line Models

The role of LL-37 in cancer is complex and often contradictory, with reports suggesting both pro- and anti-tumorigenic effects depending on the specific cancer type. nih.govnih.gov While it has been implicated in promoting cancers of the ovary, lung, and breast, it displays significant anticancer activity against several other malignancies in preclinical cell line models. nih.govneuropharmac.com

The anticancer mechanisms of LL-37 are varied and target distinct cellular pathways:

Colon Cancer: LL-37 induces a form of caspase-independent apoptosis. neuropharmac.comresearchgate.net It is proposed to activate a G-protein coupled receptor (GPCR)-p53-Bax/Bak/Bcl-2 signaling cascade, which culminates in the translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondria to the nucleus. nih.govneuropharmac.com It can also suppress the chemokine receptor CXCR4, leading to cell cycle arrest. neuropharmac.com

Gastric Cancer: The peptide inhibits tumor cell proliferation by enhancing tumor-suppressive bone morphogenetic protein (BMP) signaling. nih.govneuropharmac.com This is achieved through a proteasome-dependent mechanism, where LL-37 inhibits the chymotrypsin-like activity of the 20S proteasome. nih.gov

Hematologic Malignancy: In Jurkat T leukemia cells, LL-37 triggers apoptosis through a pathway that is independent of caspases but reliant on the activity of calpain and AIF. nih.govneuropharmac.comresearchgate.net

Pancreatic Cancer: LL-37 inhibits the growth of pancreatic cancer cells both in vitro and in vivo. frontiersin.org Its mechanism involves the induction of DNA damage, evidenced by the formation of γH2AX foci, which leads to cell cycle arrest at the G2 phase. frontiersin.org It has also been shown to suppress autophagy in these cells. frontiersin.org

Oral Squamous Cell Carcinoma (OSCC): In this context, the expression of the gene for LL-37 (CAMP) can be silenced by DNA methylation, and this epigenetic modification is associated with tumor inhibition. neuropharmac.comresearchgate.net

| Cancer Cell Line | Anticancer Mechanism of LL-37 | References |

| Colon Cancer | Induces caspase-independent apoptosis via AIF/EndoG release. | nih.govneuropharmac.comresearchgate.net |

| Gastric Cancer | Inhibits proteasome activity, enhancing BMP signaling. | nih.govneuropharmac.com |

| Hematologic Malignancy | Triggers caspase-independent, calpain/AIF-dependent apoptosis. | nih.govneuropharmac.comresearchgate.net |

| Pancreatic Cancer | Induces DNA damage and G2 cell cycle arrest; suppresses autophagy. | frontiersin.org |

| Oral Squamous Cell Carcinoma | CAMP gene promoter methylation linked to tumor inhibition. | neuropharmac.comresearchgate.net |

Modulation of Tumor-Suppressive Signaling Pathways (e.g., BMP signaling)

Bone Morphogenetic Protein (BMP) signaling is recognized as an important tumor-suppressive pathway in certain cellular contexts. frontiersin.orgnih.gov BMPs belong to the transforming growth factor-β (TGF-β) superfamily and regulate cell growth, differentiation, and apoptosis. nih.govnih.gov

In gastric cancer, where LL-37 expression is often downregulated, the peptide exhibits a tumor-suppressing function by activating the BMP signaling pathway. nih.govnih.gov LL-37 treatment of gastric cancer cells leads to an increase in the expression of BMP4. frontiersin.orgnih.gov This, in turn, triggers the phosphorylation and activation of the downstream signaling proteins Smad1 and Smad5. frontiersin.orgnih.gov The activated Smad complex then moves to the nucleus to regulate gene expression, leading to the induction of the cell cycle inhibitor p21Waf1/Cip1. frontiersin.orgnih.gov This upregulation of p21 results in cell cycle arrest at the G1-S transition, thereby inhibiting cancer cell proliferation. nih.gov The crucial role of this pathway was demonstrated by experiments showing that knocking down the BMP type II receptor reversed the anti-proliferative effects of LL-37. nih.gov

| Component | Effect of LL-37 | Downstream Consequence | Cancer Context | References |

|---|---|---|---|---|

| BMP4 | Upregulation | Activation of BMP signaling | Gastric Cancer | frontiersin.orgnih.gov |

| Smad1/5 | Increased Phosphorylation | Signal transduction to the nucleus | Gastric Cancer | frontiersin.orgnih.gov |

| p21Waf1/Cip1 | Upregulation | Cell cycle arrest (G1-S) | Gastric Cancer | frontiersin.orgnih.gov |

Interference with Cancer Cell Proliferation and Metastasis in vitro

The effect of LL-37 on cancer cell proliferation and metastasis is highly context-dependent, with research demonstrating both inhibitory and promotional roles across different cancer types. frontiersin.orgnih.gov

Inhibitory Effects: In several cancer types, LL-37 functions as a growth inhibitor. In gastric cancer, it reduces cell proliferation by inducing cell cycle arrest. nih.gov Similarly, it suppresses the growth of colon cancer cells. nih.gov In pancreatic cancer, LL-37 was found to inhibit cell viability in a dose-dependent manner and reduce colony formation in vitro. frontiersin.orgnih.gov This anti-proliferative effect in pancreatic cancer is linked to the induction of DNA damage and the suppression of autophagy. frontiersin.orgnih.gov

Promotional Effects: Conversely, in other malignancies, LL-37 promotes tumor progression. In ovarian cancer, LL-37 stimulates cell proliferation at rates comparable to other mitogens and enhances the cells' metastatic capacity, partly by upregulating matrix metalloproteinase (MMP)-2. nih.gov In lung and breast cancer, LL-37 promotes proliferation and metastasis, primarily through ErbB-mediated pathways. karger.comnih.gov For skin squamous cell carcinoma, LL-37 was shown to increase the proliferation of A431 cells. nih.gov In hepatocellular carcinoma, LL-37 enhances migration and invasion, an effect associated with increased expression of MMP9 and the activation of the MAPK/ERK signaling pathway. nih.gov

| Cancer Type | Effect on Proliferation | Effect on Metastasis/Invasion | Associated Mechanisms | References |

|---|---|---|---|---|

| Gastric Cancer | Inhibition | Inhibition | BMP signaling activation, Proteasome inhibition | frontiersin.orgnih.gov |

| Colon Cancer | Inhibition | Inhibition | Caspase-independent apoptosis | nih.govnih.gov |

| Pancreatic Cancer | Inhibition | Not specified | Autophagy suppression, DNA damage | frontiersin.orgnih.gov |

| Ovarian Cancer | Promotion | Promotion | Upregulation of MMP-2 | karger.comnih.gov |

| Lung Cancer | Promotion | Promotion | ErbB-mediated pathways, EGFR activation | karger.comnih.govnih.gov |

| Breast Cancer | Promotion | Promotion | ErbB-mediated pathways | karger.comnih.gov |

| Skin Squamous Cell Carcinoma | Promotion | Promotion | Upregulation of dbpA | nih.gov |

| Hepatocellular Carcinoma | Promotion | Promotion | Upregulation of MMP9, MAPK/ERK signaling | nih.gov |

Interaction with Intracellular Oncogenic Pathways (e.g., Proteasome inhibition, DNA methylation)

LL-37 interacts with fundamental intracellular pathways that are often dysregulated in cancer, including the protein degradation machinery and epigenetic regulatory mechanisms.

Proteasome Inhibition: The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins, and its activity is crucial for cell cycle progression and proliferation in cancer cells. nih.gov In gastric cancer cells, LL-37 acts as a cancer-suppressing agent by directly inhibiting the proteasome. nih.govnih.gov Specifically, it has been shown to inhibit the chymotrypsin-like and caspase-like activities of the 20S proteasome. frontiersin.org This inhibition of the proteasome is the mechanism that leads to the upregulation and activation of the tumor-suppressive BMP signaling pathway, as described previously. frontiersin.orgnih.gov By blocking proteasome function, LL-37 prevents the degradation of proteins that activate the BMP pathway, leading to cell cycle arrest. nih.gov

Interaction with DNA Methylation: DNA methylation is an epigenetic mechanism that can silence gene expression without changing the DNA sequence itself. nih.govyoutube.com In cancer, abnormal methylation patterns can turn off tumor suppressor genes. youtube.commdpi.com The interaction of LL-37 with this pathway is primarily at the level of its own gene's regulation. In oral squamous cell carcinoma (OSCC), the gene that codes for LL-37, known as CAMP, is often suppressed. neuropharmac.comnih.gov Research has shown that low expression of CAMP/LL-37 in OSCC tissues correlates with tumor progression and lymph node metastasis. nih.gov This downregulation is a direct result of DNA hypermethylation in the promoter region of the CAMP gene. nih.gov Treatment of epithelial cancer cells with a DNA demethylating agent, 5-aza-2'-deoxycytidine, was able to restore the expression of the CAMP gene. nih.gov This indicates that in certain cancers, the tumor cells use epigenetic silencing to turn off the production of LL-37, which may otherwise act as a tumor suppressor. neuropharmac.comnih.gov

| Oncogenic Pathway | Mechanism of Interaction | Cancer Context | Outcome | References |

|---|---|---|---|---|

| Proteasome Function | Direct inhibition of chymotrypsin-like and caspase-like activities | Gastric Cancer | Activation of BMP signaling, cell cycle arrest | frontiersin.orgnih.govnih.gov |

| DNA Methylation | Expression of the LL-37 gene (CAMP) is silenced by promoter hypermethylation | Oral Squamous Cell Carcinoma | Decreased LL-37 levels, promoting tumor progression | neuropharmac.comnih.gov |

Biological Activities and Preclinical Investigations of Ll 37 Ske Trifluoroacetate in Model Systems

Antimicrobial Efficacy in In Vitro Assays

The human cathelicidin (B612621) peptide LL-37, the active component of LL-37 SKE Trifluoroacetate (B77799), demonstrates a wide range of antimicrobial activities in laboratory settings. nih.govrevistabionatura.com As a host defense peptide, its primary mechanism of action involves disrupting the microbial cell membrane. revistabionatura.comyoutube.com The peptide's net positive charge allows it to bind to the negatively charged components of bacterial membranes, leading to pore formation, loss of cellular integrity, and ultimately, cell death. nih.govrevistabionatura.com

LL-37 exhibits broad-spectrum antibacterial activity, showing efficacy against numerous Gram-positive and Gram-negative bacteria. nih.govnih.gov Its activity has been documented against pathogens belonging to genera such as Staphylococcus, Pseudomonas, Escherichia, and Enterococcus. nih.govrevistabionatura.com Studies have determined the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, for LL-37 against various bacterial strains. mdpi.com For instance, against Pseudomonas aeruginosa, a common opportunistic pathogen, the MIC has been reported to be 64 µg/ml. nih.gov In studies involving clinical isolates, MIC values for LL-37 against methicillin-susceptible S. aureus (MSSA) were found to be 89.6 mg/L, while for methicillin-resistant S. aureus (MRSA), the value was 132.3 mg/L. nih.gov Another study noted MICs of 32 µg/ml for S. aureus and 128 µg/ml for P. aeruginosa. nih.gov

Derivatives of LL-37 have also been synthesized and tested to enhance antimicrobial potency. mdpi.com Peptides FK-16 and GF-17, derived from LL-37, showed significant inhibitory and bactericidal activity against orthopedic clinical isolates. mdpi.com GF-17, for example, inhibited Staphylococcus species at concentrations between 2.34 and 4.69 µg/mL and E. coli at 9.38 µg/mL. nih.gov

| Organism | Compound | MIC (µg/mL) | Source |

|---|---|---|---|

| Pseudomonas aeruginosa | LL-37 | 64 - 128 | nih.govnih.gov |

| Staphylococcus aureus (MSSA) | LL-37 | 32 - 89.6 | nih.govnih.gov |

| Staphylococcus aureus (MRSA) | LL-37 | 132.3 | nih.gov |

| Acinetobacter baumannii | LL-37 | 32 | nih.gov |

| Escherichia coli | GF-17 (LL-37 derivative) | 9.38 | nih.gov |

| Staphylococcus epidermidis | GF-17 (LL-37 derivative) | 2.34 - 18.75 | nih.govresearchgate.net |

Beyond its antibacterial effects, LL-37 possesses antifungal and antiviral capabilities. revistabionatura.comyoutube.com It has demonstrated activity against various Candida species, which are common fungal pathogens. nih.gov Studies on LL-37 analogue peptides revealed significant inhibitory effects against clinical isolates of Candida, with some analogues showing MICs as low as 0.07 µM. nih.gov The peptide can also prevent the formation of Candida albicans biofilms. frontiersin.org

The antiviral activity of LL-37 has been observed against a range of viruses. youtube.comresearchgate.net It is effective against Respiratory Syncytial Virus (RSV) by inhibiting the production of new infectious particles and preventing virus-induced cell death in epithelial cultures. nih.govfrontiersin.org Research has also shown that LL-37 can inhibit the replication of Human Immunodeficiency Virus-1 (HIV-1) and shows activity against other viruses such as influenza virus, rhinoviruses, and adenoviruses. researchgate.netfrontiersin.org Furthermore, LL-37 has been shown to have antiviral efficacy against Rift Valley Fever Virus (RVFV) in vitro, where it appears to work by directly disrupting the virus envelope and restricting its entry into host cells. cellmolbiol.org

A significant aspect of LL-37's potential is its efficacy against multidrug-resistant (MDR) bacteria, which pose a major threat to public health. revistabionatura.comyoutube.com LL-37 has demonstrated activity against MRSA, a notorious antibiotic-resistant pathogen. youtube.com Synthetic peptides derived from LL-37, such as P10 and P60.4Ac, have been shown to be effective in killing MRSA strains, including mupirocin-resistant variants. nih.gov These peptides were also able to eradicate MRSA from thermally wounded human skin models. nih.gov

The peptide is also active against MDR Gram-negative bacteria. revistabionatura.com Studies on isolates from burn wound infections showed that LL-37 has potent activity against MDR Pseudomonas aeruginosa. revistabionatura.comuobaghdad.edu.iq Similarly, research on five MDR Klebsiella pneumoniae isolates revealed that LL-37 had MICs ranging from 1.9 to 500 µg/ml. researchgate.net This broad activity against resistant strains highlights its potential as an alternative or adjunctive therapy where conventional antibiotics have failed. mdpi.comnih.gov

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to treat and are a key factor in chronic infections. nih.gov LL-37 has been shown to be a potent inhibitor of biofilm formation and can also disrupt established biofilms. nih.govmdpi.comresearchgate.net It can prevent biofilm formation by pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, Acinetobacter baumannii, and Klebsiella pneumoniae. nih.govresearchgate.netresearchgate.net

At concentrations significantly below its MIC (as low as 0.5 µg/ml for P. aeruginosa), LL-37 can inhibit biofilm development. nih.govresearchgate.net The mechanisms behind this activity include reducing the initial attachment of bacterial cells and stimulating twitching motility, which affects surface colonization. nih.govresearchgate.net LL-37 also affects quorum sensing systems, which are cell-to-cell communication networks that regulate biofilm development. nih.gov In addition to prevention, LL-37 and its derivatives can eradicate pre-formed biofilms. nih.govplos.org One study found that LL-37 was highly effective against 24-hour S. aureus biofilms, achieving a significant reduction in bacterial counts. plos.org Even at suboptimal concentrations, LL-37 affects the expression of genes related to quorum sensing and biofilm production in MRSA and MSSA strains. nih.gov